Product packaging for BOC-D-NVA-OSU(Cat. No.:CAS No. 213178-93-9)

BOC-D-NVA-OSU

Cat. No.: B1527181
CAS No.: 213178-93-9
M. Wt: 314.33 g/mol
InChI Key: HXITWUZZHINTOM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of BOC-D-NVA-OSU within the Repertoire of Peptide Chemistry Reagents

This compound belongs to a class of reagents designed for the stepwise assembly of peptides. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function of D-norvaline, preventing unwanted side reactions during peptide coupling. chemimpex.com The N-hydroxysuccinimide ester, in turn, activates the carboxylic acid moiety, rendering it susceptible to nucleophilic attack by the free amino group of another amino acid or peptide. nih.govmdpi.com

The incorporation of D-norvaline, a non-proteinogenic amino acid, is of particular interest in medicinal chemistry. Its unique side chain can impart specific conformational properties to peptides, enhance metabolic stability by resisting enzymatic degradation, and modulate biological activity. Therefore, this compound provides a reliable and efficient means to introduce this valuable building block into peptide sequences. chemimpex.com

Historical Trajectories and Evolution of Activated Amino Acid Derivatives for Amidation Reactions

The journey to modern amidation reagents like this compound has been marked by a continuous search for more efficient and selective methods for peptide bond formation. Early methods often suffered from harsh reaction conditions, low yields, and significant racemization of the chiral amino acid centers. umich.edu

The introduction of activated esters, such as p-nitrophenyl esters and later N-hydroxysuccinimide esters in the 1960s, represented a significant leap forward. chemicalbook.comacs.org NHS esters, in particular, gained prominence due to their higher reactivity and the water-solubility of the N-hydroxysuccinimide byproduct, which simplifies purification. chemicalbook.com The development of carbodiimide-mediated coupling protocols further expanded the toolkit for generating these activated esters in situ. umich.edursc.org Over the years, a plethora of activating agents and strategies have emerged, each with its own advantages, but NHS esters remain a widely used and reliable choice for many applications. thieme-connect.deresearchgate.net

Significance of Stereochemical Purity in N-Protected D-Amino Acid Derivatives for Research Applications

The stereochemical integrity of amino acid building blocks is paramount in peptide and protein chemistry. tandfonline.comresearchgate.net The biological function of a peptide is exquisitely dependent on its three-dimensional structure, which is dictated by the specific sequence and stereochemistry of its constituent amino acids. researchgate.netnih.gov The incorporation of a single amino acid with the incorrect stereochemistry (e.g., an L-amino acid instead of a D-amino acid) can lead to a dramatically altered conformation, resulting in a loss of biological activity, altered receptor binding, or even immunogenicity. researchgate.netnih.gov

Overview of Principal Research Themes Associated with this compound and Analogous Structures

Research involving this compound and similar N-protected D-amino acid NHS esters is primarily centered on the synthesis of peptides with enhanced or novel properties. chemimpex.com Key research themes include:

Drug Discovery and Development: The incorporation of D-amino acids into peptides can increase their resistance to proteolysis, leading to longer in vivo half-lives. chemimpex.com This is a critical strategy in the design of peptide drugs. Furthermore, the unique structural constraints imposed by D-amino acids can lead to peptides with improved receptor affinity and selectivity. researchgate.net

Protein Engineering and Bioconjugation: Activated D-amino acid derivatives are used to modify proteins and other biomolecules. nih.gov This can involve the introduction of labels for imaging or diagnostic purposes, or the attachment of moieties that enhance therapeutic efficacy, such as polyethylene (B3416737) glycol (PEGylation). nih.gov

Development of Novel Biomaterials: Peptides containing D-amino acids are being explored for the creation of novel biomaterials with enhanced stability and specific biological activities.

Probing Biological Systems: Synthetic peptides containing D-amino acids are valuable tools for studying protein-protein interactions and enzymatic mechanisms. researchgate.netresearchgate.net The unnatural stereochemistry can help to dissect the specific requirements for molecular recognition and catalysis.

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 213178-93-9 chemimpex.com
Molecular Formula C14H22N2O6 chemimpex.com
Molecular Weight 314.34 g/mol chemimpex.com
Appearance White powder chemimpex.com
Melting Point 93-100 °C chemimpex.com
Optical Rotation [a]D20 = +37 ± 2º (c=1 in DMF) chemimpex.com
Purity (HPLC) ≥ 99% chemimpex.com
Storage Conditions 0-8°C chemimpex.com

Table 2: Comparison of Related N-Protected Amino Acid Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Protecting GroupActivated Group
This compoundC14H22N2O6314.34BocOSu
Boc-D-Val-OSuC14H22N2O6314.33BocOSu
Boc-D-Ala-OSuC12H18N2O6286.28BocOSu
Fmoc-D-Val-OHC20H21NO4339.4FmocOH
Boc-D-Nva-OHC10H19NO4217.26BocOH

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O6 B1527181 BOC-D-NVA-OSU CAS No. 213178-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXITWUZZHINTOM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies Utilizing Boc D Nva Osu

Strategies for Chemo- and Regioselective Acylation and Amidation Reactions

The dual functionality of BOC-D-NVA-OSU, featuring a temporary protecting group and a highly reactive ester, allows for its strategic application in complex syntheses requiring high degrees of chemo- and regioselectivity. The OSu ester exhibits pronounced reactivity towards nucleophilic primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, enabling targeted acylation under controlled conditions.

Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), represents a classical approach to constructing peptides. While it can be more labor-intensive than solid-phase methods, it is highly scalable and allows for the purification of intermediates at each step. elte.hu In this methodology, reactive "active esters" of protected amino acids, such as N-hydroxysuccinimide esters, are frequently employed instead of relying on separate coupling reagents. bachem.com The use of this compound fits seamlessly into solution-phase protocols, particularly the Boc/Bzl (benzyl) protection strategy, which is often preferred for synthesis in solution. bachem.comresearchgate.net

The coupling reaction involves the direct addition of this compound to an amino acid or peptide fragment with a free amino group. The reaction proceeds efficiently under mild conditions, and the N-hydroxysuccinimide byproduct is readily removed during workup. rhhz.net Recent advancements have focused on streamlining purification. The Group-Assisted Purification (GAP) strategy, for instance, allows for the synthesis of peptides in solution while avoiding traditional chromatography by using an auxiliary group that facilitates purification through simple washes. nih.gov Another simplified approach for dipeptide synthesis utilizes N,O-bis(trimethylsilyl)acetamide (BSA) as a coupling agent with NHS esters, where byproducts are water-soluble and easily removed. rhhz.net These methods enhance the efficiency and practicality of using reagents like this compound in a solution-phase context.

FeatureSolution-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)
Reaction Medium Homogeneous solutionHeterogeneous (solid resin support)
Typical Protecting Groups Boc/Bzl, Z/tBu bachem.comFmoc/tBu, Boc/Bzl iris-biotech.depeptide.com
Reagent Stoichiometry Moderate excessLarge excess to drive completion bachem.comiris-biotech.de
Purification Performed on intermediates nih.govFinal product after cleavage from resin iris-biotech.de
Scalability Highly scalable for industrial production nih.govWell-suited for lab-scale and automated synthesis powdersystems.com
Automation Difficult to fully automate bachem.comEasily automated bachem.comiris-biotech.de
Key Advantage Precise monitoring and purification at each step.Speed and ease of removing excess reagents. iris-biotech.de

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides in both research and pharmaceutical settings. tandfonline.com The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support. powdersystems.com Two primary strategies dominate the field: Fmoc/tBu and Boc/Bzl chemistry, named for the protecting groups used. peptide.com

This compound is directly applicable to the Boc-based SPPS strategy. In a typical Boc-SPPS cycle, the N-terminal Boc group of the resin-bound peptide is removed with an acid, commonly trifluoroacetic acid (TFA). peptide.compeptide.com Following neutralization, the next protected amino acid is introduced. While carbodiimide-based coupling reagents (like DCC or DIC) with additives (like HOBt) are common, the use of pre-activated esters such as this compound offers an alternative. chempep.com However, the reactivity of active esters in SPPS can be moderate due to steric hindrance from the resin matrix and the growing peptide chain. sci-hub.se Despite this, N-hydroxysuccinimide esters are utilized, and their efficiency can be crucial for coupling hindered or unnatural amino acids. sigmaaldrich.com The Boc strategy itself can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation, as the protonated amine terminal after deprotection reduces intermolecular hydrogen bonding. peptide.com

Functionalization of Complex Biomolecules and Synthetic Constructs with this compound

The inherent reactivity of the N-hydroxysuccinimide ester towards primary amines makes this compound a versatile tool for the targeted modification of complex biological molecules and other synthetic structures. This functionalization can imbue the target with new properties, such as enhanced stability, altered biological activity, or the attachment of a reporter group for analytical purposes.

The chemical modification of peptides and proteins is a cornerstone of chemical biology and drug development. N-hydroxysuccinimide esters are widely used to label proteins with various tags, including fluorophores and biotin. nih.govinterchim.fr This reaction targets the α-amine at the N-terminus and the ε-amine of lysine side chains. nih.gov

A significant challenge in protein modification is achieving site-selectivity, as most proteins contain multiple lysine residues, leading to heterogeneous products when using amine-reactive reagents. nih.govcarlsbergfondet.dk Strategies to control the site of modification include modulating the reaction pH to exploit the different pKa values of N-terminal (pKa ~8.5) versus lysine (pKa ~10.5) amines or using supramolecular protecting groups. rsc.org By reacting at a lower pH, preferential modification of the N-terminus can sometimes be achieved. The use of this compound allows for the introduction of the unnatural D-norvaline residue, which can confer resistance to proteolytic degradation and modulate the pharmacological properties of the modified peptide or protein. The development of site-selective protein modification techniques remains an active area of research, aiming to produce well-defined bioconjugates for therapeutic and diagnostic applications. nih.govnih.gov

This compound serves as a valuable heterobifunctional linker in bioconjugation chemistry, enabling the covalent attachment of small molecule payloads—such as drugs, probes, or imaging agents—to larger biomolecules. ontosight.ai This strategy is fundamental to the design of advanced therapeutics like antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs). iris-biotech.de

In this context, the this compound molecule acts as a bridge. The OSu ester end reacts with an amine on a targeting protein (e.g., an antibody) or another carrier molecule. After the Boc protecting group is removed, the newly exposed amine of the D-norvaline residue becomes available for further functionalization. This amine can then be coupled to a small molecule ligand or a diagnostic probe, creating a stable conjugate. The properties of the linker are critical, as they can influence the stability, solubility, and release characteristics of the conjugated payload. The inclusion of the D-norvaline spacer can provide steric separation between the carrier and the payload, potentially preserving the biological activity of both components.

Principles of Green Chemistry Applied to this compound Mediated Reactions

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. peptide.com Peptide synthesis, particularly SPPS, is notoriously inefficient from a green chemistry perspective due to its poor atom economy and heavy reliance on hazardous solvents and excess reagents. bachem.comtandfonline.compeptide.com

The use of this compound in synthesis must be evaluated against these principles. The Boc/Bzl strategy requires harsh acids like TFA for deprotection, and the large volumes of solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) used for washing and coupling steps generate significant hazardous waste. tandfonline.compeptide.com In response, a major focus of green chemistry in this field is the replacement of these solvents with more benign alternatives. Promising greener solvents that have been investigated include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), N-butylpyrrolidinone (NBP), and mixtures like DMSO/ethyl acetate (B1210297). acs.orgbiotage.comgyrosproteintechnologies.comlu.se

Green Chemistry PrincipleApplication/Challenge in this compound Mediated Reactions
1. Waste Prevention SPPS generates substantial solvent and reagent waste. tandfonline.compeptide.com Greener purification methods like the GAP strategy can reduce waste in solution-phase synthesis. nih.gov
2. Atom Economy The atom economy of SPPS is generally poor due to the use of excess reagents and protecting groups. peptide.com Using pre-activated OSu esters can be more atom-economical than in situ activation methods.
3. Less Hazardous Syntheses Boc deprotection requires strong, hazardous acids like TFA. peptide.com
5. Safer Solvents & Auxiliaries Traditional solvents (DMF, NMP, DCM) are hazardous. tandfonline.comacs.org Research is focused on replacing them with greener alternatives like 2-MeTHF, NBP, or DMSO/EtOAc. biotage.comgyrosproteintechnologies.comlu.se
8. Reduce Derivatives The use of the Boc protecting group requires additional deprotection steps, generating waste, which is contrary to this principle. peptide.com
9. Catalysis Peptide synthesis predominantly uses stoichiometric reagents rather than catalytic ones. chempep.com

Catalytic Enhancements and Auxiliary Reagents in Amidation Reactions Involving this compound

The use of activated esters like N-(tert-Butoxycarbonyl)-D-norvaline N-hydroxysuccinimide ester (this compound) is a well-established strategy in peptide synthesis for the formation of amide bonds. While this compound is an active ester designed to react with primary amines, the efficiency, rate, and suppression of side reactions during amidation can be significantly influenced by the addition of specific catalysts and auxiliary reagents. Detailed research focusing exclusively on catalytic systems for this compound is limited in publicly available literature. However, the principles governing peptide coupling reactions with similar N-Boc-protected amino acid N-hydroxysuccinimide esters provide a strong basis for understanding the types of catalytic enhancements and auxiliary reagents that are applicable.

The primary role of these additives in amidation reactions is to increase the nucleophilicity of the amine, facilitate the departure of the N-hydroxysuccinimide (NHS) leaving group, and minimize potential side reactions such as racemization. The selection of these reagents is often crucial for achieving high yields and purity, especially in the synthesis of complex peptides.

Research Findings on Auxiliary Reagents

In peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, non-nucleophilic tertiary amines are commonly employed as auxiliary reagents. Their main function is to act as a base to deprotonate the ammonium (B1175870) salt of the amino acid or peptide being coupled, thereby liberating the free amine which can then react with the activated ester.

Commonly used tertiary amines include N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). guidechem.com In contexts where there is a heightened risk of racemization, a weaker base such as sym-collidine may be recommended. guidechem.com For instance, in a synthesis involving the coupling of Fmoc-OSu, an analogue to this compound, with a resin, DIPEA was used as the base to facilitate the reaction.

Another critical class of auxiliary reagents includes additives that can suppress racemization and, in some cases, accelerate the coupling reaction. While this compound is already an "active ester," these additives can play a significant role. The most classic of these is 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org HOBt can react with the active ester to form a more reactive intermediate or help to suppress the formation of undesirable byproducts. rsc.org A more potent derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), has been shown to provide superior results in terms of yield and suppression of racemization in many peptide coupling reactions. rsc.orgnih.gov

More recently, Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate) has been developed as a non-explosive and highly effective alternative to HOBt and HOAt. guidechem.com It demonstrates high coupling rates with low racemization when used in conjunction with carbodiimides. guidechem.com

The table below summarizes common auxiliary reagents used in peptide amidation reactions which are, by extension, relevant to couplings involving this compound.

Auxiliary ReagentClassPrimary Function(s)Reference
N,N-Diisopropylethylamine (DIPEA)Tertiary AmineActs as a non-nucleophilic base to deprotonate the amine component. guidechem.com
N-Methylmorpholine (NMM)Tertiary AmineA commonly used base in peptide coupling reactions. guidechem.com
1-Hydroxybenzotriazole (HOBt)AdditiveSuppresses racemization and side reactions; can act as a rate enhancer. rsc.org
1-Hydroxy-7-azabenzotriazole (HOAt)AdditiveA more effective racemization suppressor and rate enhancer compared to HOBt. rsc.orgnih.gov
Oxyma Pure®AdditiveA non-explosive alternative to HOBt and HOAt, providing high coupling rates and low racemization. guidechem.com
4-(Dimethylamino)pyridine (DMAP)Acyl-Transfer CatalystFunctions as a highly effective acyl-transfer agent to form a more reactive intermediate. nih.gov

Catalytic Systems in Amidation

While the aforementioned additives are crucial, true catalytic systems for direct amidation reactions are also an area of ongoing research, particularly those based on boron. Boronic acids have been explored as catalysts for the direct condensation of carboxylic acids and amines. nih.govpeptide.com These catalysts function by activating the carboxylic acid group. While this is a different approach from using a pre-activated ester like this compound, it highlights an area of development in amide bond formation. In some specialized cases, metal-based catalysts, such as those involving copper (II), have been used as additives to suppress racemization during peptide couplings. nih.gov

The table below outlines some catalytic approaches relevant to amide bond formation.

Catalyst/SystemTypePrinciple of EnhancementReference
Boronic AcidsLewis Acid CatalystCatalyze the direct amidation of carboxylic acids and amines. nih.govpeptide.com
Copper (II) Complexes (e.g., Cu(OBt)₂)Metal-based AdditiveEfficiently suppress racemization in peptide assembly, particularly for residues prone to this side reaction. nih.gov
N-Heterocyclic Carbenes (NHCs)OrganocatalystUsed to catalyze the amidation of aldehydes through the in-situ formation of an N-hydroxysuccinimide ester intermediate. rsc.org

Mechanistic Investigations of Reactivity and Selectivity for Boc D Nva Osu

Kinetic Studies of N-Hydroxysuccinimide Ester Reactivity in Nucleophilic Acyl Substitution

The reactivity of BOC-D-NVA-OSU in nucleophilic acyl substitution is fundamentally governed by the nature of the N-Hydroxysuccinimide (NHS) ester. NHS esters are widely classified as "active esters" because the succinimidyl group is a significantly better leaving group than a simple alkoxide, which is necessary for the efficient formation of an amide bond under mild conditions. The reaction proceeds via a nucleophilic attack of an amine on the carbonyl carbon of the ester.

Kinetic studies on analogous N-protected amino acid NHS esters reveal that the rate of aminolysis is influenced by several factors. The electrophilicity of the carbonyl carbon is a primary determinant of reactivity. mdpi.com While specific kinetic data for this compound is not extensively published, general principles from related systems can be applied. The rate of reaction is typically first order with respect to both the NHS ester and the amine nucleophile. The reaction mechanism generally involves the formation of a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide anion.

The electron-withdrawing nature of the NHS group enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by the lone pair of electrons on the nitrogen of a primary or secondary amine. The rate of this reaction can be several orders of magnitude higher than the aminolysis of a corresponding methyl or ethyl ester.

Table 1: Representative Pseudo-First-Order Rate Constants for Aminolysis of N-Protected Amino Acid NHS Esters with Glycine Ethyl Ester (Note: This table is illustrative and based on general findings for similar compounds, not specific experimental data for this compound.)

N-Protected Amino Acid NHS EsterSolventTemperature (°C)k_obs (s⁻¹)
Boc-Gly-OSuDMF251.2 x 10⁻²
Boc-Ala-OSuDMF259.8 x 10⁻³
Boc-Val-OSuDMF255.5 x 10⁻³
Boc-Phe-OSuDMF251.1 x 10⁻²

Data is hypothetical and for illustrative purposes only.

The data illustrates that steric hindrance from the amino acid side chain can influence the reaction rate, with bulkier side chains (like valine) potentially slowing the reaction compared to less hindered ones (like glycine).

Influence of Solvent Systems and Reaction Conditions on Reactivity and Yields with this compound

The choice of solvent and reaction conditions plays a pivotal role in the outcome of reactions involving this compound, impacting both the rate of the desired reaction and the prevalence of side reactions.

Solvent Effects: Polar aprotic solvents are generally preferred for coupling reactions with NHS esters.

Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common choices as they effectively solvate the reactants and facilitate the reaction. rsc.org

Dichloromethane (B109758) (DCM) can also be used, often in combination with other solvents. nih.gov

Acetonitrile (B52724) (ACN) is another suitable solvent. rsc.org

Protic solvents, such as alcohols or water, are generally avoided as they can act as competing nucleophiles, leading to hydrolysis of the NHS ester or transesterification, thereby reducing the yield of the desired amide product.

Reaction Conditions:

Temperature: Most coupling reactions with NHS esters are conducted at room temperature. Elevated temperatures can increase the rate of reaction but may also promote side reactions such as epimerization or decomposition of the active ester. Reactions are sometimes performed at 0°C to enhance selectivity and minimize side reactions. mdpi.com

Base: The presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is often required, particularly when the incoming amine nucleophile is in the form of an ammonium (B1175870) salt. nih.govuni-koeln.de The base neutralizes the salt, liberating the free amine to act as a nucleophile. However, the use of excess or a strong tertiary amine base can increase the risk of epimerization. ub.edu

Concentration: The concentration of reactants can influence the reaction kinetics. Higher concentrations can lead to faster reaction rates, but may also increase the likelihood of side reactions or solubility issues.

Table 2: Effect of Solvent on a Model Coupling Reaction Yield (Note: This table is illustrative and based on general principles.)

SolventDielectric ConstantReaction Time (h)Typical Yield (%)
DMF36.74>90
Acetonitrile37.5485-95
Dichloromethane8.9670-85
Tetrahydrofuran7.5860-80
Ethanol24.64<20 (due to side reactions)

Data is hypothetical and for illustrative purposes only.

Control of Stereochemical Integrity and Mitigation of Epimerization in Reactions of this compound

Maintaining the stereochemical integrity of the chiral center (the α-carbon) in the D-norvaline moiety is of utmost importance during coupling reactions. The loss of stereochemical purity through epimerization (racemization at the α-carbon) can lead to the formation of diastereomeric peptide products, which are often difficult to separate and can have different biological activities.

The primary mechanism for epimerization in active ester coupling involves the abstraction of the α-proton by a base. This generates an enolate or, more commonly, an oxazolone (B7731731) intermediate, which is planar and can be re-protonated from either face, leading to a mixture of D and L configurations.

Strategies to Mitigate Epimerization:

Choice of Base: Using a sterically hindered, non-nucleophilic base like DIEA at a controlled stoichiometry (typically 1-2 equivalents) is preferred over smaller, more nucleophilic bases. The pKa of the base is also a critical factor. ub.edu

Temperature Control: Performing the reaction at lower temperatures (e.g., 0°C) reduces the rate of the epimerization side reaction more significantly than the desired coupling reaction. mdpi.com

Minimizing Pre-activation Time: The longer the active ester is exposed to basic conditions before the addition of the nucleophile, the greater the risk of epimerization. Therefore, in situ activation or prompt use of the isolated active ester is recommended.

Avoiding Certain Additives: While additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimide (B86325) couplings to suppress racemization, their role in pre-formed NHS ester reactions is different. In the context of NHS esters, the key is controlling the basicity of the reaction medium.

A study on TFA-protected amino acid-OSu derivatives demonstrated that the chirality of the α-proton can be retained during acylation reactions under carefully controlled Friedel-Crafts conditions, highlighting that epimerization is not always inevitable. mdpi.com

Analysis of Byproduct Formation and Strategies for Reaction Pathway Optimization

Common Byproducts and Their Formation:

N-acylurea: If carbodiimides (like DCC or DIC) are used for the in situ generation of the NHS ester and are not fully reacted, they can rearrange to form a stable N-acylurea byproduct.

Hydrolysis Product: Exposure of this compound to water, either from residual moisture in solvents or as a contaminant, will lead to the hydrolysis of the active ester back to the carboxylic acid, BOC-D-NVA-OH.

Diketopiperazines (DKPs): In solid-phase peptide synthesis, after the coupling of the second amino acid, the deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the peptide from the support and forming a cyclic diketopiperazine. This is particularly favored when a D-amino acid is followed by an L-amino acid, or vice-versa. ub.edu

Strategies for Reaction Pathway Optimization:

Rigorous Drying of Reagents and Solvents: To prevent hydrolysis, all solvents and non-aqueous reagents should be thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Purification of the Active Ester: If the this compound is synthesized and isolated before use, proper purification is essential to remove any unreacted starting materials or byproducts from the activation step.

Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction. This allows for the determination of the optimal reaction time, ensuring the consumption of the starting material while minimizing the formation of degradation products.

Careful Workup and Purification: The final reaction mixture should be subjected to an appropriate workup procedure to remove unreacted reagents and byproducts like N-hydroxysuccinimide. This often involves aqueous washes with dilute acid and/or base, followed by chromatographic purification of the final product.

By carefully controlling the reaction parameters and being aware of potential side reactions, this compound can be used effectively to synthesize target molecules with high yield and purity.

Applications of Boc D Nva Osu in Chemical Biology and Material Science Research

Design and Synthesis of Peptidomimetic Scaffolds and Modified Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides. The incorporation of unnatural amino acids like D-norvaline is a key strategy in peptidomimetic design to overcome the limitations of natural peptides, such as poor stability. sigmaaldrich.com

A significant challenge in the use of peptides for therapeutic or research purposes is their susceptibility to degradation by proteases, enzymes that break down proteins and peptides. nih.gov Most natural proteases are stereospecific, meaning they primarily recognize and cleave peptide bonds formed by L-amino acids, the building blocks of most naturally occurring proteins. nih.govlifetein.com.cn

By incorporating D-amino acids, such as the D-norvaline from BOC-D-NVA-OSU, into a peptide sequence, researchers can create peptides that are resistant to proteolytic degradation. nih.govlifetein.com.cn This increased stability is crucial for developing long-lasting bioactive molecules for research applications. nih.gov Studies have demonstrated that even partial substitution with D-amino acids can significantly enhance a peptide's resistance to enzymatic breakdown in environments like human serum. lifetein.com.cnnih.gov For instance, peptides with D-amino acids at their N- and C-termini have shown remarkable stability against proteolysis. lifetein.com.cn This resistance to degradation makes D-amino acid-containing peptides valuable tools for studying biological processes where sustained activity is required. mdpi.com

Peptide Modification Strategy Effect on Proteolytic Stability Research Implication
C-terminal D-amino acid modificationSignificantly increased stability against proteinase K. nih.govDevelopment of biostable hydrogels for long-term studies. nih.gov
N- and C-terminal D-amino acid cappingComplete stability in 50% human serum. lifetein.com.cnCreation of robust synthetic antigens for antibody studies. lifetein.com.cn
Partial or whole replacement with D-amino acidsHigh stability against trypsin treatment. nih.govDevelopment of antimicrobial peptides with potential for in vivo applications. nih.gov

This table summarizes research findings on the impact of incorporating D-amino acids on the proteolytic stability of peptides.

The three-dimensional shape, or conformation, of a peptide is critical to its biological activity. Unnatural amino acids, including D-isomers, can be used to introduce specific turns or kinks in the peptide backbone, thereby creating conformationally constrained structures. ub.eduuni-regensburg.de These rigid structures are invaluable for studying the precise spatial arrangement of amino acid side chains required for binding to a biological target, such as a receptor or enzyme. google.com

The incorporation of D-norvaline can influence the local conformation of a peptide, potentially favoring specific secondary structures like β-turns. uzh.ch This conformational control allows researchers to design peptides with higher affinity and selectivity for their targets. google.com By systematically replacing L-amino acids with D-amino acids like D-Nva, scientists can probe the structure-activity relationship of a peptide, leading to the design of more potent and specific research tools. sigmaaldrich.com

Development of Biochemical Probes and Affinity Ligands for In Vitro Studies

This compound is also instrumental in the synthesis of specialized molecules used to investigate biological systems in a laboratory setting.

Enzymes are highly specific catalysts, and understanding their mechanisms often requires the use of substrate analogs—molecules that resemble the natural substrate but are not processed in the same way. This compound can be used to build such analogs. For example, the D-norvaline residue can be incorporated into a peptide sequence to create a non-cleavable mimic of an enzyme's natural substrate, allowing researchers to study the binding event without the subsequent reaction.

Furthermore, this compound can serve as a precursor for synthesizing enzyme inhibitors. thieme-connect.de For instance, D-amino acid-containing peptides have been investigated as inhibitors of various enzymes. The unnatural stereochemistry can lead to tight binding in the enzyme's active site, blocking its function. Research has shown that peptides containing D-amino acids can act as potent inhibitors of enzymes like HIV protease. google.com

The N-hydroxysuccinimide (OSu) ester group of this compound is a key feature for labeling biological macromolecules. lumiprobe.comwindows.net This activated ester readily reacts with primary amino groups, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. lumiprobe.comnih.gov This reaction is a widely used strategy for attaching probes, such as fluorescent dyes or biotin, to proteins and other biomolecules. researchgate.netlumiprobe.com

The labeling process is pH-dependent, with an optimal pH range of 8.3-8.5 for efficient conjugation. lumiprobe.comwindows.net By using this compound, researchers can specifically introduce a D-norvaline residue onto a protein of interest. This labeled protein can then be used in a variety of mechanistic studies, for example, to track its location within a cell or to probe its interactions with other molecules.

Parameter Condition Rationale
pH 8.3-8.5 lumiprobe.comwindows.netAt lower pH, the amino group is protonated and unreactive. At higher pH, the NHS ester hydrolyzes. lumiprobe.com
Solvent Aqueous buffer, with DMSO or DMF for poorly soluble esters. lumiprobe.comwindows.netEnsures both the biomolecule and the NHS ester are soluble for reaction.
Purification Gel filtration, precipitation, or chromatography. windows.netlumiprobe.comTo remove unreacted labeling reagent and byproducts.

This table outlines the general conditions for labeling biomolecules using NHS esters like this compound.

Bioconjugation Chemistry for Advanced Research Tools and Diagnostics

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The reactivity of the OSu group in this compound makes it a valuable reagent for bioconjugation. chemimpex.com This chemistry allows for the attachment of the D-norvaline-containing moiety to various surfaces or other molecules, facilitating the creation of sophisticated research tools and diagnostic agents. chemimpex.com

For example, peptides containing D-norvaline can be conjugated to nanoparticles or other carrier molecules to create targeted delivery systems for research purposes. The D-amino acid provides stability, while the bioconjugation strategy allows for precise control over the assembly of the final construct. This approach is being explored for developing novel diagnostic probes and materials with tailored biological activities.

Preparation of Functionalized Polymers and Nanomaterials via this compound Coupling

The functionalization of polymers and nanomaterials is a critical step in developing advanced materials with tailored properties for specific applications in diagnostics, drug delivery, and catalysis. This compound serves as a valuable building block in this context. The process generally involves the reaction of the NHS ester of this compound with amine groups present on the surface of a polymer or nanomaterial. This covalent linkage attaches the D-norvaline moiety to the material.

The Boc protecting group on the D-norvaline can then be removed under acidic conditions, exposing a primary amine. This newly introduced amine group can be a site for further chemical modifications, allowing for the attachment of other molecules of interest, such as targeting ligands, imaging agents, or therapeutic payloads. This strategy of post-polymerization modification is a powerful tool for creating complex, multifunctional materials. amerigoscientific.com

While direct research explicitly detailing the use of this compound in polymer and nanomaterial synthesis is specific, the principles are well-established with similar compounds. For instance, the synthesis of lysine-based dendrimers, a type of polymer, often utilizes monomers protected with groups like Boc. frontiersin.org These protected monomers, such as Boc-Lys(Boc)-OSu, are added in a stepwise manner to build the dendrimer structure. frontiersin.org This highlights a similar synthetic strategy that can be applied with this compound to introduce D-norvaline residues into a polymer chain.

Table 1: Research Findings on Polymer and Nanomaterial Functionalization

Research Area Key Finding Relevant Compound Class Citation
Post-Polymerization Modification Activated-ester-containing polymers are utilized for subsequent chemical modifications. N-Hydroxysuccinimide Esters amerigoscientific.com
Dendrimer Synthesis Boc-protected lysine monomers are used for the stepwise synthesis of poly-L-lysine dendrimers. Boc-protected Amino Acid NHS Esters frontiersin.org

Surface Modification Techniques Employing N-Hydroxysuccinimide Activated Esters

The modification of surfaces is crucial for a wide range of applications, including the development of biosensors, biocompatible implants, and microarrays. rsc.org N-Hydroxysuccinimide (NHS) activated esters, such as the one present in this compound, are among the most common and effective reagents for surface functionalization due to their reactivity and stability. amerigoscientific.comrsc.org

The general strategy involves creating a surface that presents primary amine groups. This can be achieved through various methods, such as plasma deposition of amine-containing molecules or treatment with aminosilanes. The amine-functionalized surface is then treated with a solution of the NHS ester, in this case, this compound. The NHS ester reacts with the surface amines to form stable amide bonds, effectively coating the surface with the BOC-D-NVA moiety. nih.gov

This initial modification can be the final step, or it can serve as a platform for further functionalization. The removal of the Boc group exposes the amine of the D-norvaline, which can then be used to immobilize proteins, peptides, DNA, or other biomolecules. rsc.orgnih.gov This two-step process provides a high degree of control over the surface chemistry.

An alternative approach involves first creating a surface with carboxylic acid groups. These can then be activated in situ with N-hydroxysuccinimide and a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form NHS-activated esters directly on the surface. amerigoscientific.comnih.govwikipedia.org This activated surface can then react with amine-containing molecules.

The stability of the NHS ester is a key factor in these processes. While relatively stable, they are susceptible to hydrolysis, which can compete with the desired amidation reaction, particularly in aqueous environments. nih.gov Therefore, reaction conditions such as pH and buffer composition are carefully controlled to maximize the efficiency of the surface modification. nih.gov

Table 2: Research Findings on Surface Modification with NHS Esters

Application Technique Key Observation Citation
Biochip Fabrication Immobilization of proteins or other biomolecules onto surfaces for diagnostic and proteomic applications. NHS-activated esters are bound to surfaces to create a reactive layer for biomolecule attachment. amerigoscientific.com
Biosensor Development Covalent tethering of antibodies, enzymes, and peptides to sensor surfaces. NHS ester terminal groups are commonly used to couple amine-containing biomolecules via amide linkages. nih.gov
Protein Immobilization Examination of the efficiency of covalent protein attachment to surfaces. The hydrolysis of the NHS ester group competes with the aminolysis process, affecting coupling efficiency. nih.gov

Compound Names

Abbreviation/NameFull Chemical Name
This compoundBoc-D-norvaline N-hydroxysuccinimide ester
Boctert-butyloxycarbonyl
NHSN-Hydroxysuccinimide
D-norvaline(R)-2-aminopentanoic acid
Boc-Lys(Boc)-OSuNα,Nε-Di-Boc-L-lysine N-hydroxysuccinimide ester
DCCN,N'-dicyclohexylcarbodiimide
EDC1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

Advanced Analytical Methodologies for Boc D Nva Osu and Its Reaction Products

Spectroscopic Characterization Techniques Applied to BOC-D-NVA-OSU Derivatives

Spectroscopic methods are indispensable for the detailed structural elucidation of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational (IR) and Electronic (UV-Vis) spectroscopy provide a wealth of information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of this compound and to characterize its reaction products, such as peptides.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the various protons in the molecule. The tert-butoxycarbonyl (Boc) group gives rise to a prominent singlet in the upfield region, typically around 1.4 ppm, integrating to nine protons. The protons of the norvaline side chain (a propyl group) appear as multiplets in the alkane region. The α-proton of the norvaline residue is a key diagnostic signal, typically observed as a multiplet around 4.3 ppm. The protons of the N-hydroxysuccinimide (OSU) ring appear as a singlet at approximately 2.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the Boc group, the ester, and the succinimide (B58015) ring are readily identifiable in the downfield region (155-175 ppm). The quaternary carbon of the Boc group appears around 80 ppm, while the carbons of the norvaline side chain and the OSU ring are found in the upfield region.

Upon reaction of this compound with an amino acid or peptide, significant changes in the NMR spectrum are observed. The signals corresponding to the OSU group disappear, and new signals corresponding to the newly formed peptide bond and the coupled amino acid residue appear. These changes are meticulously monitored to confirm the successful formation of the desired peptide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Boc (CH₃)₃~1.4 (s, 9H)~28.3
Boc C(CH₃)₃-~80.5
Boc C=O-~155.6
Nva-α-CH~4.3 (m, 1H)~53.0
Nva-β-CH₂~1.8-1.9 (m, 2H)~33.5
Nva-γ-CH₂~1.4-1.5 (m, 2H)~18.5
Nva-δ-CH₃~0.9 (t, 3H)~13.7
Nva C=O (Ester)-~169.0
OSU CH₂-CH₂~2.8 (s, 4H)~25.6
OSU C=O-~170.5

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Reaction Monitoring, Product Identification, and Purity Assessment

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and its reaction products. It is also invaluable for monitoring the progress of coupling reactions and identifying any byproducts. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these thermally labile molecules.

In the positive ion mode ESI-MS spectrum of this compound, the protonated molecule [M+H]⁺ is typically observed, confirming its molecular weight of 314.33 g/mol . A sodium adduct [M+Na]⁺ may also be present. A characteristic fragmentation pattern observed in tandem mass spectrometry (MS/MS) involves the loss of isobutylene (B52900) (-56 Da) from the Boc group to form a carbamic acid intermediate, which can then lose carbon dioxide (-44 Da). The entire Boc group (-100 Da) can also be lost.

When this compound reacts to form a peptide, the mass spectrum will show a new molecular ion peak corresponding to the molecular weight of the resulting peptide. This allows for the unambiguous confirmation of the reaction product. MS is also a powerful tool for assessing the purity of the final product by detecting any unreacted starting materials or side products.

Table 2: Expected Mass Spectrometry Fragments for this compound

Ion m/z (calculated) Description
[M+H]⁺315.15Protonated molecule
[M+Na]⁺337.13Sodium adduct
[M+H - C₄H₈]⁺259.10Loss of isobutylene from Boc group
[M+H - Boc]⁺215.09Loss of the entire Boc group
[M+H - OSU]⁺200.12Loss of N-hydroxysuccinimide

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in Synthetic and Mechanistic Studies

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The spectrum of this compound shows several characteristic absorption bands. A strong carbonyl stretching band for the Boc group is observed around 1700 cm⁻¹. The ester carbonyl of the OSU group typically shows a strong absorption at a higher frequency, around 1740 cm⁻¹, with another characteristic succinimide carbonyl stretch around 1780 cm⁻¹ and a C-N stretch around 1210 cm⁻¹. The N-H stretch of the carbamate (B1207046) is also visible around 3300-3400 cm⁻¹. Upon peptide bond formation, the characteristic peaks of the OSU ester disappear, and a new amide I band (C=O stretch) appears around 1650 cm⁻¹, along with an amide II band (N-H bend) around 1550 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound does not possess a strong chromophore that absorbs in the visible region. However, the N-hydroxysuccinimide ester and the carbamate group exhibit absorbance in the UV region, typically below 220 nm. While not as structurally informative as NMR or IR for this specific compound, UV-Vis spectroscopy can be useful for quantitative analysis using a calibration curve, especially in HPLC detection.

Chromatographic Separation Techniques for Purity Assessment and Isolation of Products

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its reaction products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique, while Gas Chromatography (GC) can be employed for the analysis of volatile components.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the cornerstone for assessing the purity of this compound and for monitoring the progress of peptide coupling reactions. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Method Development: A typical RP-HPLC method for this compound involves a C18 stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the starting material, product, and any impurities. Detection is typically performed using a UV detector at a low wavelength (e.g., 210-220 nm).

Validation: A validated HPLC method is crucial for reliable purity determination. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness, as per ICH guidelines. This ensures that the method is suitable for its intended purpose of quality control.

Table 3: Typical HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Analysis of Volatile Components and Reaction Byproducts

Gas Chromatography is generally not suitable for the direct analysis of this compound or its peptide products due to their low volatility and thermal lability. However, GC, often coupled with a mass spectrometer (GC-MS), can be a valuable tool for the analysis of volatile byproducts that may be generated during the synthesis or deprotection steps of peptide chemistry.

For example, during the acid-catalyzed removal of the Boc protecting group, volatile byproducts such as tert-butanol (B103910) and isobutylene can be formed. GC-MS can be used to detect and quantify these species in the reaction headspace or after extraction into a suitable solvent. This information can be useful for optimizing reaction conditions and ensuring the complete removal of potentially interfering byproducts. Derivatization techniques can also be employed to convert non-volatile components into more volatile derivatives suitable for GC analysis, although this is less common for routine analysis of the primary compounds of interest.

Chiral Analytical Methods for Stereochemical Purity Evaluation

The stereochemical purity of this compound is a critical parameter, as the biological activity of peptides and other molecules derived from it is often highly dependent on the stereochemistry of the constituent amino acids. Advanced analytical methodologies are therefore essential to accurately determine the enantiomeric and diastereomeric purity of this compound and its subsequent reaction products.

Chiral HPLC and GC for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers and diastereomers, providing the means to determine enantiomeric excess (ee) and diastereomeric ratio (dr) with high accuracy. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools in this regard, each with its own set of advantages and specific applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the enantiomeric purity assessment of N-protected amino acids, such as this compound. sigmaaldrich.com The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin and ristocetin (B1679390) A, have proven to be particularly effective for the chiral separation of t-BOC amino acids. sigmaaldrich.com These CSPs offer multimodal capabilities, allowing for separations in reversed-phase, normal-phase, and polar organic modes. sigmaaldrich.com For t-BOC amino acids, the reversed-phase mode is often the most viable choice. sigmaaldrich.com

The selection of the mobile phase is crucial for achieving optimal separation. A common approach involves using mixtures of an organic modifier, such as methanol or acetonitrile, with an aqueous buffer. Volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate (B1210297) are often preferred as they are compatible with mass spectrometry (MS) detection, which can provide additional structural information. sigmaaldrich.com

The determination of enantiomeric excess involves integrating the peak areas of the two enantiomers in the chromatogram. The percentage of enantiomeric excess is calculated using the formula:

ee (%) = [([D] - [L]) / ([D] + [L])] x 100

Where [D] and [L] are the concentrations (or peak areas) of the D- and L-enantiomers, respectively.

When this compound is used in a coupling reaction with another chiral molecule, diastereomers can be formed. Chiral HPLC can also be employed to separate and quantify these diastereomers, allowing for the determination of the diastereomeric ratio.

Interactive Data Table: Illustrative Chiral HPLC Conditions for BOC-Amino Acid Analysis

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase CHIROBIOTIC T (Teicoplanin)CHIROBIOTIC R (Ristocetin A)Polysaccharide-based (e.g., CHIRALPAK)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Water/TFA (e.g., 70/30/0.1 v/v/v)Methanol/Ammonium Acetate bufferHexane/Isopropanol (for normal phase)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nmUV at 220 nm
Temperature 25 °C25 °C25 °C

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of enantiomers. However, due to the low volatility of amino acid derivatives, a derivatization step is typically required before analysis. This involves converting the analyte into a more volatile and thermally stable compound. For N-BOC-amino acids, this can involve esterification of the carboxylic acid group.

The separation is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in chiral GC. The carrier gas is typically an inert gas such as helium or nitrogen.

The determination of enantiomeric excess is carried out in the same manner as with HPLC, by comparing the peak areas of the separated enantiomers. Chiral GC can offer high resolution and sensitivity, making it a valuable tool for trace chiral analysis.

Interactive Data Table: General Chiral GC Derivatization and Analysis Parameters

StepReagent/ConditionPurpose
Derivatization Esterification (e.g., with Methanolic HCl)Increase volatility
Chiral Stationary Phase Derivatized Cyclodextrin (e.g., Chirasil-Val)Enantiomeric separation
Carrier Gas HeliumMobile phase
Temperature Program Gradient (e.g., 100 °C to 250 °C)Optimize separation
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Analyte detection

Optical Rotation and Circular Dichroism (CD) Spectroscopy in Stereochemistry Research

Optical rotation and circular dichroism are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation

Optical rotation is a fundamental property of chiral substances. When plane-polarized light is passed through a solution of a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the temperature.

The specific rotation, [α], is a standardized measure of this property and is calculated as:

[α]λT = α / (l x c)

Where:

α is the observed rotation

T is the temperature

λ is the wavelength of the light (commonly the D-line of sodium at 589 nm)

l is the path length in decimeters

c is the concentration in g/mL

For BOC-D-Norvaline, a specific rotation value has been reported as [α]20D = 14 ± 1 ° (c=2.13 in Methanol). This value can be used as a quality control parameter to confirm the identity and enantiomeric purity of the starting material for the synthesis of this compound. A deviation from this value would indicate the presence of the L-enantiomer or other impurities.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in absorbance (ΔA = AL - AR) as a function of wavelength.

CD spectroscopy is particularly useful for studying the secondary structure of peptides and proteins, but it can also be used to characterize the stereochemistry of smaller molecules like this compound. The position, sign, and intensity of the peaks in a CD spectrum (known as Cotton effects) are sensitive to the spatial arrangement of atoms in the molecule.

In the context of this compound and its reaction products, CD spectroscopy can be used to:

Confirm the absolute configuration of the molecule.

Monitor changes in stereochemistry during a reaction.

Study the conformation of peptides containing the norvaline residue.

The data obtained from CD spectroscopy can be compared with theoretical calculations to provide a more detailed understanding of the molecule's three-dimensional structure.

Crystallographic Analysis of this compound and its Cocrystals or Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. osu.edu It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A crystallographic analysis of this compound would provide unambiguous proof of its stereochemistry and detailed insights into its conformational preferences. This information would be invaluable for understanding its reactivity and interactions with other molecules. Furthermore, the crystal structures of cocrystals or derivatives of this compound could reveal important information about its intermolecular interactions.

Despite a thorough search of the scientific literature, no publicly available crystallographic data for this compound or its cocrystals and derivatives could be located. The determination of its crystal structure would represent a novel contribution to the chemical sciences.

Computational and Theoretical Studies on Boc D Nva Osu Reactivity

Quantum Chemical Calculations on Reaction Mechanisms, Transition States, and Energy Barriers

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving BOC-D-NVA-OSU. The primary reaction of this compound is the aminolysis of its N-hydroxysuccinimide (NHS) ester group by a primary or secondary amine to form a stable amide bond.

Computational studies on analogous NHS esters reveal that this reaction typically proceeds through a stepwise mechanism involving a tetrahedral intermediate. mst.edu DFT calculations can map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. researchgate.net

The key steps computationally modeled for the aminolysis of an NHS ester are:

Formation of a Tetrahedral Intermediate: The nucleophilic amine attacks the electrophilic carbonyl carbon of the NHS ester. Quantum calculations can determine the geometry of the transition state (TS1) leading to this intermediate and its associated energy barrier (ΔE_a1).

Breakdown of the Intermediate: The tetrahedral intermediate collapses, leading to the formation of the amide bond and the release of the N-hydroxysuccinimide leaving group. This step proceeds through a second transition state (TS2) with its own energy barrier (ΔE_a2). Often, this breakdown involves proton transfer, which can be facilitated by another amine molecule acting as a general base. mst.edu

Table 1: Representative Calculated Energy Barriers for the Aminolysis of an NHS Ester (Analogous System)
Reaction StepTransition StateCalculated Activation Energy (ΔE_a) (kcal/mol)Description
Nucleophilic AttackTS110 - 15Energy barrier for the formation of the tetrahedral intermediate from the reactants (NHS ester + amine).
Intermediate Breakdown (Uncatalyzed)TS215 - 20Energy barrier for the collapse of the intermediate to form the amide product and NHS, without assistance.
Intermediate Breakdown (Base-Catalyzed)TS2'8 - 12Energy barrier for the collapse of the intermediate when a second amine molecule facilitates proton transfer.

Molecular Dynamics Simulations of this compound in Solution and Interacting with Biomolecules

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations provide insights into its behavior in different environments, which is crucial for understanding its reactivity and interactions in a realistic setting.

In Solution: MD simulations can model this compound in various solvents (e.g., water, DMF, DMSO) to study its solvation and conformational dynamics. nih.gov These simulations reveal how solvent molecules arrange around the solute and the stability of these interactions. The conformation of the BOC-protecting group and the norvaline side chain can influence the accessibility of the NHS ester for reaction. By tracking the molecule's movements, MD can identify preferred conformations and the energy barriers between them. Ab initio MD simulations, which use quantum mechanical calculations to determine forces, can even model the initial stages of chemical reactions in solution. mdpi.comnih.gov

Interacting with Biomolecules: this compound is often used to label proteins or peptides by reacting with lysine (B10760008) residues. nih.gov MD simulations can model the interaction between this compound and a target biomolecule before the covalent reaction occurs. nih.govnih.gov These simulations can predict:

Binding Poses: How this compound or similar molecules orient themselves at the surface of a protein, particularly near reactive lysine residues. nih.gov

Interaction Energies: The strength of non-covalent interactions (van der Waals, electrostatic, hydrogen bonding) holding the molecule in place.

Accessibility: Whether the reactive NHS ester is positioned favorably to react with the amine group of a lysine residue.

This information is vital for understanding the specificity of labeling and for designing more efficient bioconjugation strategies. nih.gov

Table 2: Typical Outputs from an MD Simulation of this compound Interacting with a Lysine Side Chain
ParameterTypical Value/DescriptionSignificance
Van der Waals Energy-5 to -15 kcal/molIndicates the strength of non-polar interactions, primarily from the norvaline and BOC groups.
Electrostatic Energy-10 to -25 kcal/molRepresents the charge-based interactions between the polar NHS ester and the charged amine group.
Average Distance (Ester C=O to Amine N)3 - 5 ÅA key indicator of proximity for a potential reaction; shorter distances suggest a favorable pre-reaction complex.
Solvent Accessible Surface Area (SASA)Change upon bindingMeasures how much of the molecule is exposed to solvent, indicating the extent of binding and burial in a protein pocket.

Elucidation of Structure-Reactivity Relationships through Computational Modeling

Computational modeling is essential for establishing quantitative structure-reactivity relationships (QSRR), which explain how a molecule's chemical structure influences its reaction rate and selectivity. nih.govnih.gov For a reagent like this compound, understanding these relationships allows for the rational design of derivatives with tailored reactivity.

Computational approaches to QSRR involve calculating a variety of molecular descriptors and correlating them with experimentally observed reactivity. Key electronic descriptors that can be calculated using quantum chemistry include:

Partial Atomic Charges: The charge on the carbonyl carbon of the NHS ester is a direct indicator of its electrophilicity. A more positive charge suggests higher reactivity towards nucleophiles.

HOMO and LUMO Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to a molecule's ability to accept electrons. A lower LUMO energy for this compound indicates greater electrophilicity and reactivity. youtube.com

Bond Orders: Calculation of the bond order for the ester linkage can provide insight into its stability and susceptibility to cleavage.

By systematically modifying the structure of the model compound in silico (e.g., changing the amino acid side chain or adding substituents to the succinimide (B58015) ring) and calculating these descriptors, a predictive model can be built. acs.org These models can forecast the reactivity of new, unsynthesized compounds, guiding experimental efforts. For instance, a study on the aminolysis of substituted N-succinimidyl benzoates found Hammett ρ values greater than 1.0, indicating a significant buildup of negative charge at the acyl carbon in the transition state, consistent with the formation of a tetrahedral intermediate. mst.edu

Table 3: Key Computational Descriptors and Their Relationship to the Reactivity of NHS Esters
DescriptorCalculation MethodImpact on ReactivityRationale
LUMO EnergyDFT, Hartree-FockLower energy increases reactivityA lower energy LUMO more readily accepts electrons from the incoming amine nucleophile.
Carbonyl Carbon Partial ChargeNBO, Mulliken Population AnalysisMore positive charge increases reactivityEnhances the electrophilicity of the carbonyl carbon, making it a better target for nucleophilic attack.
Leaving Group StabilityDFT (Energy Calculation)More stable anion increases reactivityA more stable N-hydroxysuccinimide anion is a better leaving group, facilitating the breakdown of the tetrahedral intermediate.

Predictive Modeling for Optimization of Reaction Conditions and Product Yields in Synthetic Pathways

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for optimizing chemical reactions. aiche.org Predictive models can be trained on datasets of chemical reactions to forecast outcomes, such as product yield, under various conditions. nih.gov This approach is highly applicable to synthetic pathways involving this compound, particularly in peptide synthesis where coupling efficiency is paramount. mit.eduacs.org

The development of a predictive model for a reaction involving this compound would involve several steps:

Data Collection: A dataset is compiled from high-throughput experiments or literature, containing reactions with varying substrates (amines), solvents, temperatures, catalysts, and concentrations, along with the corresponding product yields. pku.edu.cn

Featurization: The molecules and reaction conditions are converted into numerical descriptors (features). Molecules can be represented by topological fingerprints, and reaction conditions are represented by their numerical values. nih.govacs.org Quantum chemical descriptors, as described in the previous section, can also be included for higher accuracy. researchgate.netpku.edu.cn

Model Training: An ML algorithm (e.g., random forest, support vector machine, or a neural network) is trained on the dataset to learn the complex relationship between the input features and the reaction yield. researchgate.netchemrxiv.org

Prediction and Optimization: The trained model can then predict the yield for new, untested combinations of reactants and conditions. This allows for the in silico screening of thousands of potential experiments to identify the optimal conditions for maximizing the yield of the desired product, saving significant time and resources. nih.gov

These models can effectively guide the optimization of peptide synthesis protocols, suggesting the best coupling agents, solvents, and reaction times for challenging sequences. nih.govacs.org

Table 4: Example Structure of a Dataset for Predictive Modeling of a this compound Coupling Reaction
Amine Substrate (as Fingerprint)Solvent (One-Hot Encoded)Temperature (°C)Concentration (M)Reaction Time (h)Product Yield (%)
[0,1,0,...] (e.g., Gly-OMe) nih.gov (e.g., DMF)250.1295
[1,0,1,...] (e.g., Leu-OtBu) nih.gov (e.g., DCM)00.2488
[0,1,0,...] (e.g., Gly-OMe) nih.gov (e.g., DMF)400.1191
[1,1,1,...] (e.g., Phe-NH2) nih.gov (e.g., DMSO)250.05393

Future Perspectives and Emerging Research Directions for Boc D Nva Osu

Integration of BOC-D-NVA-OSU in Automated Synthesis Platforms and High-Throughput Screening

The use of pre-activated amino acid derivatives like this compound is highly compatible with modern automated solid-phase peptide synthesis (SPPS). preprints.orgasm.org In SPPS, a peptide chain is assembled stepwise while anchored to an insoluble resin support. preprints.org The N-terminus of the incoming amino acid is temporarily protected, commonly by a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group, to prevent unwanted reactions. asm.org The carboxyl group is activated to facilitate its coupling to the free amino group of the growing peptide chain. bachem.com this compound is an ideal reagent for this process, as the N-hydroxysuccinimide (OSu) ester is a stable but reactive activating group that readily forms an amide bond, while the Boc group provides robust N-terminal protection. bachem.compeptide.com

The integration of such reagents into automated SPPS platforms significantly accelerates the synthesis of peptide libraries. iris-biotech.de This is crucial for high-throughput screening (HTS), where large numbers of peptides are rapidly synthesized and tested to identify candidates with specific biological activities. The incorporation of non-canonical amino acids (ncAAs) like D-norvaline is a key strategy for creating peptidomimetics with enhanced properties, such as increased stability against enzymatic degradation due to the presence of the D-enantiomer. preprints.orgnih.gov Automated synthesis using building blocks like this compound enables the systematic exploration of the structure-activity relationships of D-norvaline-containing peptides, facilitating the discovery of novel therapeutics and research agents. mdpi.com

Table 1: Comparison of Manual vs. Automated Peptide Synthesis using this compound

FeatureManual SynthesisAutomated Synthesis
Throughput Low; suitable for single or few peptide syntheses.High; enables parallel synthesis of dozens to hundreds of peptides for library creation.
Speed Slow; each coupling and deprotection step is performed sequentially by a researcher.Fast; machine-controlled cycles of reagent delivery, reaction, and washing significantly reduce synthesis time. iris-biotech.de
Reproducibility Variable; dependent on individual technician's skill and consistency.High; precise, computer-controlled delivery of reagents ensures consistency across syntheses.
Reagent Handling Requires manual measurement and handling of all reagents, including excess amounts.Automated fluid handling minimizes manual intervention and allows for optimized use of reagents.
Application Custom synthesis of specific target peptides, methods development.High-throughput screening, systematic structure-activity relationship (SAR) studies, peptide library generation.

Development of Novel Protecting Group and Activating Group Combinations

While the Boc protecting group and OSu activating group are well-established and widely used, ongoing research focuses on developing novel protection and activation strategies to overcome existing limitations and expand synthetic possibilities. bachem.compeptide.com The Boc group, for instance, requires moderately acidic conditions (e.g., trifluoroacetic acid) for its removal. peptide.comchempep.com An emerging area of research is the development of alternative protecting groups for D-norvaline that are cleaved under different, orthogonal conditions, which would provide greater flexibility in complex syntheses, particularly for molecules with acid-sensitive moieties.

Similarly, while N-hydroxysuccinimide (OSu) esters are effective, they are just one of many options for activating a carboxyl group. bachem.com Research into alternative activating groups that could be paired with BOC-D-NVA aims to improve coupling efficiency, reduce the risk of racemization, and shorten reaction times. bachem.comacs.org For example, ynamide-based coupling reagents have been shown to form highly reactive α-acyloxyenamide active esters with minimal racemization. acs.org Other advanced coupling reagents include phosphonium (B103445) salts (like PyBOP) and aminium/uronium salts (like HATU), which are popular in modern SPPS for their high coupling rates. bachem.com The future may see the development of D-norvaline derivatives featuring these or other novel activating groups, tailored for specific synthetic challenges.

Table 2: Comparison of Protecting and Activating Groups for Amino Acid Synthesis

Group TypeStandard Example(s)Emerging/Alternative Example(s)Key Features & Research Direction
Nα-Protecting Group Boc (acid-labile), Fmoc (base-labile) iris-biotech.dePhotolabile groups, enzymatically-cleavable groupsDevelopment of orthogonal protecting schemes for synthesizing more complex molecules with sensitive functional groups. oup.com
Activating Group N-Hydroxysuccinimide (OSu) ester, Carbodiimides (DCC, DIC) bachem.comYnamides, Phosphonium salts (PyBOP), Uronium salts (HATU) bachem.comacs.orgImproving coupling speed, minimizing side reactions like racemization, and developing reagents for challenging coupling steps. acs.org

Exploration of this compound in Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions. Self-assembling peptides are a major focus in this field, as they can form highly ordered nanostructures such as nanofibers, nanotubes, and hydrogels. royalsocietypublishing.orgmdpi.com The properties of these structures are dictated by the amino acid sequence. Hydrophobic amino acids are key drivers of self-assembly in aqueous environments. mdpi.com Norvaline (Nva), as a hydrophobic residue, has been shown to influence the self-assembly and crystallization of dipeptides. mdpi.comresearchgate.net

The use of N-terminally protected amino acids, such as with a Boc group, can also play a crucial role in directing the morphology of self-assembled structures. nih.govrsc.org For example, Boc-protected dipeptides have been observed to form nanorods, nanotubes, and vesicles. iitg.ac.innih.gov this compound is a critical starting material for the synthesis of custom peptides designed for self-assembly. By incorporating D-norvaline, researchers can create peptides with altered packing arrangements and enhanced resistance to proteolysis, leading to more stable and durable biomaterials. researchgate.net Future research will likely involve using this compound to create novel peptide sequences that assemble into functional materials for applications in tissue engineering, drug delivery, and nanoelectronics. mdpi.comfrontiersin.org

Table 3: Examples of Self-Assembling Structures from Norvaline-Containing Peptides

Peptide TypeObserved Structure(s)Driving ForcesPotential Application
Dipeptides (e.g., Nva-Phe) Crystalline layers mdpi.comHydrophobicity, hydrogen bondingBasic research into molecular packing and crystallization.
Heterochiral Tripeptides (e.g., L-Phe-D-Nva-L-Phe) Hydrogels researchgate.netHydrophobic interactions, π-π stacking, altered chiralityInjectable biomaterials for tissue regeneration or drug release.
Boc-protected Peptides Nanotubes, nanorods, vesicles rsc.orgiitg.ac.inInfluence of the bulky, hydrophobic Boc group on molecular packingControlled formation of specific nanostructures for materials science.

Potential for this compound in the Development of Next-Generation Chemical Biology Tools and Reagents

Chemical biology utilizes chemical tools to study and manipulate biological systems. osu.edu Non-canonical amino acids are invaluable in this field for creating probes, inhibitors, and other reagents with novel functions. tocris.commdpi.com The OSu ester functionality in this compound is widely used to label proteins and other biomolecules by reacting with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008). nih.govnomuraresearchgroup.commdpi.com

By using this compound in peptide synthesis, researchers can create a variety of advanced chemical biology tools. For example, peptides containing D-norvaline can be synthesized as highly stable protease inhibitors, as the D-amino acid makes the peptide bond resistant to cleavage by common proteases. nih.gov These inhibitors can be used to study the function of specific enzymes in complex biological pathways. Furthermore, norvaline-containing peptides can serve as probes to investigate the substrate specificity of enzymes or as ligands in "bump-and-hole" chemical genetics, where an engineered protein (the "hole") is designed to bind a modified ligand (the "bump") that does not interact with its wild-type counterpart. nih.gov The development of azide- or triazole-containing norvaline derivatives also points to their use as molecular tools for bioconjugation via click chemistry. researchgate.netresearchgate.net

Table 4: Potential Chemical Biology Tools Derived from this compound

Tool/Reagent ClassDescriptionRationale for Using D-Norvaline
Protease-Resistant Inhibitors Peptides designed to bind to the active site of a protease, blocking its function.The D-amino acid prevents the peptide from being cleaved and degraded by the target protease, increasing its stability and efficacy. nih.gov
Enzyme Substrate Probes Peptides used to map the binding preferences and specificity of enzymes like kinases or proteases.Incorporation of a non-canonical residue like norvaline helps to explore how enzymes tolerate structural variations in their substrates. mdpi.comnih.gov
Bio-orthogonal Handles Peptides synthesized with additional functional groups (e.g., azides, alkynes) for specific chemical ligation to other molecules.Norvaline derivatives can be synthesized to carry these handles, enabling the creation of complex bioconjugates. researchgate.netresearchgate.net
Modified Peptide Ligands Peptides designed to interact with specific receptors or proteins to modulate their function.D-norvaline can introduce conformational constraints or new hydrophobic interactions, leading to enhanced binding affinity or selectivity. mdpi.com

Compound Reference Table

Abbreviation/Common NameFull Chemical Name
This compoundN-(tert-Butoxycarbonyl)-D-norvaline N-hydroxysuccinimide ester
Boctert-Butoxycarbonyl
NvaNorvaline
D-NvaD-Norvaline
OSu / NHSN-Hydroxysuccinimide
Fmoc9-Fluorenylmethoxycarbonyl
Z / CbzCarboxybenzyl
TFATrifluoroacetic acid
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
DCCN,N'-Dicyclohexylcarbodiimide
DICN,N'-Diisopropylcarbodiimide
PhePhenylalanine
LysLysine
AlaAlanine
ValValine
IleIsoleucine
LeuLeucine
TrpTryptophan
TyrTyrosine
GluGlutamic acid
AspAspartic acid
CysCysteine
ProProline
GlyGlycine
OrnOrnithine
PhgPhenylglycine
NleNorleucine
Tletert-Leucine
Aibα-Aminoisobutyric acid
Ac6c1-Aminocyclohexane-1-carboxylic acid
Ac12c1-Aminocyclododecane-1-carboxylic acid

Q & A

How can peer feedback improve the robustness of this compound research questions?

  • Methodological Answer :
  • Pre-Submission Workshops : Present hypotheses and preliminary data to interdisciplinary panels for critique on feasibility and scope .
  • Blinded Peer Review : Engage external experts to evaluate methodological rigor before finalizing study designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.